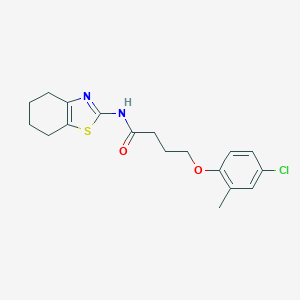
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as a selective androgen receptor modulator (SARM) and has been shown to have anabolic effects on muscle and bone tissue.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is not fully understood. However, it is believed to work by selectively binding to androgen receptors in muscle and bone tissue, leading to increased protein synthesis and muscle growth. This selective binding also reduces the risk of unwanted side effects commonly associated with anabolic steroids.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has anabolic effects on muscle and bone tissue. It has been shown to increase muscle mass and strength, as well as bone density. Additionally, it has been shown to have a positive effect on lipid metabolism, reducing the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide in lab experiments is its selective binding to androgen receptors. This reduces the risk of unwanted side effects commonly associated with anabolic steroids. However, one of the limitations is the lack of long-term safety data, as well as the potential for abuse and misuse.
Future Directions
There are several future directions for research on 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide. One area of research is the development of more selective and potent 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamides with fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more long-term safety data is needed to fully evaluate the safety and efficacy of this compound for human use.
Conclusion:
In conclusion, 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a chemical compound with potential therapeutic applications. Its selective binding to androgen receptors makes it a promising treatment for conditions such as osteoporosis and muscle wasting. However, more research is needed to fully understand its mechanism of action and long-term safety.
Synthesis Methods
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves the reaction of 4-chloro-2-methylphenol with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine in the presence of butyric anhydride. This reaction results in the formation of the desired compound.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anabolic effects on muscle and bone tissue, making it a potential treatment for conditions such as osteoporosis and muscle wasting. Additionally, it has been investigated for its potential use in hormone replacement therapy and as a treatment for certain types of cancer.
properties
Product Name |
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
|---|---|
Molecular Formula |
C18H21ClN2O2S |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H21ClN2O2S/c1-12-11-13(19)8-9-15(12)23-10-4-7-17(22)21-18-20-14-5-2-3-6-16(14)24-18/h8-9,11H,2-7,10H2,1H3,(H,20,21,22) |
InChI Key |
RACSNBNSDCUHOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC3=C(S2)CCCC3 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC3=C(S2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide](/img/structure/B216189.png)
![3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216190.png)
![3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216191.png)
![4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216192.png)


![3,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216197.png)
![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)
![3-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216201.png)

![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)

